molecular formula C18H20FNO4 B11209402 Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11209402
M. Wt: 333.4 g/mol
InChI Key: LCSPWNPYSMOLAS-UHFFFAOYSA-N
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Description

Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert it back to the dihydropyridine form.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the dihydropyridine form.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorophenyl group.

Scientific Research Applications

Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in the treatment of hypertension.

Uniqueness

Diethyl 4-(2-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other dihydropyridine derivatives. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C18H20FNO4

Molecular Weight

333.4 g/mol

IUPAC Name

diethyl 4-(2-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20FNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3

InChI Key

LCSPWNPYSMOLAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OCC)C

Origin of Product

United States

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